molecular formula C19H19BrCl2N4O3S B12020966 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B12020966
M. Wt: 534.3 g/mol
InChI Key: PLBJAVWIDFNWGU-FSJBWODESA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride under basic conditions to form 4-[(4-bromophenyl)sulfonyl]piperazine.

    Condensation reaction: The next step involves the condensation of the piperazine derivative with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: New compounds with different substituents replacing the bromine atom.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cellular processes in fungi.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both bromophenyl and dichlorophenyl groups enhances its potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19BrCl2N4O3S

Molecular Weight

534.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H19BrCl2N4O3S/c20-14-4-6-15(7-5-14)30(28,29)26-10-8-25(9-11-26)13-19(27)24-23-12-16-17(21)2-1-3-18(16)22/h1-7,12H,8-11,13H2,(H,24,27)/b23-12+

InChI Key

PLBJAVWIDFNWGU-FSJBWODESA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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